REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]([O:9]C)=O)[CH2:3][CH2:2]1.[NH3:11]>>[O:1]1[CH2:6][CH2:5][CH:4]([C:7]([NH2:11])=[O:9])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 43.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled in an ice water bath
|
Type
|
FILTRATION
|
Details
|
after which the precipitate was filtered out
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 40° C.
|
Reaction Time |
43.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.4 g | |
YIELD: PERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |